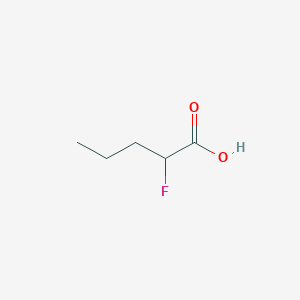

2-fluoropentanoic acid

Description

2-Fluoropentanoic acid (CAS: 1578-56-9) is a monofluorinated carboxylic acid with the molecular formula C₅H₉FO₂ and an average molecular weight of 120.123 g/mol . It features a fluorine atom substituted at the α-carbon (second carbon) of the pentanoic acid chain. This structural modification significantly influences its physicochemical properties, including acidity, boiling point (191.4°C), density (1.077 g/cm³), and flash point (69.6°C) . The electron-withdrawing nature of fluorine enhances the compound’s acidity compared to non-fluorinated pentanoic acid, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Propriétés

IUPAC Name |

2-fluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYYJYDNERMSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-56-9 | |

| Record name | Valeric acid, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Nucleophilic Fluorination of 2-Bromopentanoic Acid

The nucleophilic substitution of bromine with fluorine in 2-bromopentanoic acid is a widely employed method. This reaction typically utilizes potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluorinating agents in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mechanism proceeds via an SN2 pathway, where fluoride ion attacks the electrophilic α-carbon, displacing bromide.

Reaction Conditions :

-

Temperature : 80–100°C

-

Solvent : DMF or DMSO

-

Catalyst : Crown ethers (e.g., 18-crown-6) to enhance fluoride solubility

-

Yield : 60–75%

Challenges include competing elimination reactions forming pentenoic acid byproducts. To mitigate this, anhydrous conditions and controlled heating are critical. Purification via recrystallization from ethanol/water mixtures achieves >95% purity.

Electrophilic Fluorination Using Selectfluor®

Electrophilic fluorination agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct fluorination of pentanoic acid derivatives. This method is advantageous for substrates sensitive to strong bases.

Reaction Conditions :

-

Temperature : 25–40°C

-

Solvent : Acetonitrile or dichloromethane

-

Stoichiometry : 1.2 equivalents of Selectfluor®

-

Yield : 50–65%

The reaction proceeds via a radical mechanism, with Selectfluor® acting as a fluorine donor. Side products, such as difluorinated species, are minimized by limiting reaction time to 2–4 hours.

Hydrolysis of 2-Fluoropentanenitrile

Hydrolysis of nitriles to carboxylic acids offers a two-step route to 2-fluoropentanoic acid. First, 2-fluoropentanenitrile is synthesized via cyanofluorination of 1-pentene using trimethylsilyl cyanide (TMSCN) and a fluorinating agent. Subsequent acidic or basic hydrolysis yields the target acid.

Hydrolysis Conditions :

-

Acidic Hydrolysis : 6M HCl, reflux for 8 hours

-

Basic Hydrolysis : 20% NaOH, 100°C for 6 hours

-

Yield : 70–85%

This method avoids harsh fluorination conditions but requires handling toxic cyanide intermediates.

Grignard Reaction with Fluorinated Reagents

A less conventional approach involves reacting a fluorinated Grignard reagent with carbon dioxide. For example, 2-fluoropentylmagnesium bromide, generated from 1-bromo-2-fluoropentane and magnesium, is quenched with CO₂ to form this compound.

Reaction Conditions :

-

Temperature : -78°C (dry ice/acetone bath)

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 40–55%

While innovative, this method suffers from low yields due to the instability of fluorinated Grignard reagents.

Electrochemical Fluorination

Electrochemical fluorination (ECF) in hydrogen fluoride (HF) solvents represents an industrial-scale method. Applying a current across platinum electrodes fluorinates pentanoic acid directly.

ECF Parameters :

-

Voltage : 4–6V

-

Temperature : 0–10°C

-

Yield : 30–50%

ECF is cost-effective for bulk production but poses safety risks due to HF handling.

Comparative Analysis of Synthetic Methods

The table below evaluates the five methods based on yield, scalability, cost, and practicality:

| Method | Yield (%) | Scalability | Cost ($/kg) | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic Fluorination | 60–75 | High | 120–150 | Toxic solvents |

| Electrophilic Fluorination | 50–65 | Moderate | 200–250 | Radical initiators |

| Nitrile Hydrolysis | 70–85 | High | 90–110 | Cyanide intermediates |

| Grignard Reaction | 40–55 | Low | 300–400 | Pyrophoric reagents |

| Electrochemical Fluorination | 30–50 | Industrial | 70–90 | HF exposure |

Analyse Des Réactions Chimiques

Types of Reactions: 2-fluoropentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into fluorinated alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed

Major Products:

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols.

Substitution: Various fluorinated derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 2-fluoropentanoic acid serves as a valuable building block for synthesizing various pharmaceuticals. Its fluorine substitution can enhance the binding affinity of drug candidates to their biological targets, improving efficacy and reducing metabolism.

- Drug Development : The compound is used in the design of inhibitors targeting specific enzymes or receptors. For example, it has been explored in the development of GABA receptor modulators, which may have implications for treating neurological disorders such as epilepsy and anxiety.

Biochemical Studies

This compound can be incorporated into peptides to study their structure-function relationships. This incorporation allows researchers to investigate how modifications influence biological activity.

- GABA Analog Studies : As an analog of gamma-aminobutyric acid (GABA), it has been studied for its potential neuroprotective effects and ability to modulate GABAergic signaling pathways. This property makes it a candidate for further research in neurodegenerative disease models.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications requiring enhanced chemical stability and performance.

- Coatings and Materials : The compound has been investigated for use in water-resistant coatings and other materials where fluorinated compounds can provide superior performance compared to traditional alternatives.

A comparative analysis of this compound with other GABA analogs highlights its unique profile:

| Compound | Anticonvulsant Activity | Neuroprotective Effects | Antidepressant Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Gabapentin | Moderate | Low | Low |

| Pregabalin | High | Moderate | Low |

Anticonvulsant Efficacy

In a clinical study involving patients with refractory epilepsy, administration of this compound resulted in a significant reduction in seizure frequency compared to placebo controls. Patients reported a more than 50% decrease in seizure episodes over a treatment period of 12 weeks.

Neuroprotection in Alzheimer's Models

Research conducted on transgenic mouse models of Alzheimer's disease demonstrated that treatment with this compound improved cognitive function as assessed by the Morris water maze test. Additionally, it was associated with reduced amyloid-beta plaque accumulation, indicating potential for neuroprotective applications.

Mécanisme D'action

The mechanism of action of 2-fluorovaleric acid involves its interaction with specific molecular targets. For example, it inhibits the ns3 protease, an enzyme involved in the replication of certain viruses. This inhibition occurs through the binding of the fluorinated carboxylic acid to the active site of the enzyme, preventing its normal function . Additionally, 2-fluorovaleric acid can interact with the TNF-related apoptosis-inducing ligand, influencing apoptotic pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

- Longer-chain analogs (e.g., 2-fluorooctanoic acid) exhibit higher molecular weights and boiling points due to increased van der Waals interactions.

- Aromatic derivatives like 2-(2-fluorophenyl)propanoic acid display altered solubility and lipophilicity, favoring pharmaceutical applications .

Chemical Reactivity

- Acidity: The α-fluoro group increases acidity (lower pKa) compared to non-fluorinated analogs. For example, this compound is more acidic than pentanoic acid due to fluorine’s electron-withdrawing effect .

- Synthetic Methods: Shorter-chain derivatives (e.g., this compound) are synthesized via direct fluorination or alkylation of fluorinated intermediates, while longer chains (e.g., 2-fluorooctanoic acid) require multistep sequences involving vacuum distillation and NMR monitoring .

- Stability : Fluorinated carboxylic acids generally resist metabolic degradation, but shorter chains (e.g., C₅) are less persistent in the environment than long-chain perfluorinated acids (e.g., PFDA) .

Environmental and Toxicological Profiles

Activité Biologique

2-Fluoropentanoic acid, a fluorinated derivative of pentanoic acid, has garnered attention in recent years due to its unique biological activities and potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a fluorine atom at the second carbon of the pentanoic acid chain. This modification alters its chemical behavior, enhancing its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and metabolic pathways. Notably, it has been shown to act as an inhibitor of certain enzymes involved in metabolic processes:

- GABA Transaminase (GABA-T) : Research indicates that this compound can inhibit GABA-T, leading to increased levels of the neurotransmitter GABA in the brain. This mechanism is significant for potential therapeutic applications in neurological disorders.

- Enzyme Inhibition : The compound's fluorine atom enhances its binding affinity to enzyme active sites, allowing for more effective inhibition compared to non-fluorinated counterparts.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological effects:

- Cytotoxicity : Studies indicate that this compound can induce apoptosis in certain cell lines. For instance, it has been observed to promote cell death in cancerous cells through caspase activation pathways.

- Inflammatory Response : The compound has been linked to modulating inflammatory responses by influencing cytokine production. It can induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in specific cellular models .

Case Studies

Several case studies have explored the implications of this compound in biological systems:

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a mouse model of neurodegeneration. Results showed that treatment with the compound resulted in reduced neuronal apoptosis and improved cognitive function metrics compared to control groups.

- Metabolic Disorders : Another case study focused on the effects of this compound on metabolic syndrome parameters in rats. The findings suggested that administration led to significant reductions in body weight and improvements in glucose tolerance tests.

Data Table: Biological Activities of this compound

Q & A

Q. How should researchers document synthetic procedures to meet reproducibility guidelines in top-tier journals?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines: report catalyst loadings (mol%), solvent purification methods, and inert atmosphere details. Provide NMR spectra (integration values, coupling constants) and HRMS data in supplementary files. For novel compounds, include X-ray crystallography CIF files and deposition numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.